molecular formula C₁₅H₁₆N₂O₃ B1141416 3-[(6-acetyl-2-naphthalenyl)amino]Alanine CAS No. 1185251-08-4

3-[(6-acetyl-2-naphthalenyl)amino]Alanine

Cat. No.: B1141416
CAS No.: 1185251-08-4
M. Wt: 272.3
InChI Key:
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Description

(??)-ANAP hydrochloride is a fluorescent unnatural amino acid that is genetically encodable and polarity-sensitive. It is used extensively in molecular and cellular biology for specific fluorescent labeling. This compound is particularly valuable for its ability to provide insights into the structural dynamics of proteins and other biomolecules.

Scientific Research Applications

(??)-ANAP hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

Target of Action

3-[(6-acetyl-2-naphthalenyl)amino]Alanine, also known as (¡A)-ANAP or 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, is primarily used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3- (6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The primary targets of this compound are proteins that can be labeled using fluorescent unnatural amino acids .

Mode of Action

The compound works by being incorporated into proteins at various positions, replacing traditional protein labeling mechanisms such as antibodies, GFP, and tags . This is facilitated by an orthogonal tRNA/synthetase pair that recognizes the compound and incorporates it at the site of amber stop codons in the coding sequence of the target protein .

Biochemical Pathways

The compound affects the protein synthesis pathway, specifically the process of translation. It is incorporated into proteins during translation, altering their structure and potentially their function . The exact downstream effects depend on the specific protein and the position at which the compound is incorporated.

Result of Action

The incorporation of this compound into proteins allows for the visualization of these proteins using fluorescence or confocal microscopy . This can provide valuable insights into the structure, localization, and function of the target proteins. For example, it has been used to visualize the hepatitis C virus (HCV) core protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into proteins can be affected by the conditions of the cellular environment, such as the pH, temperature, and presence of other molecules . Furthermore, the fluorescence of the compound, which is crucial for its use in protein visualization, can be affected by the local environment, including the pH and the presence of other fluorescent compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid are not fully understood due to limited research. As an amino acid, it likely interacts with various enzymes, proteins, and other biomolecules. Amino acids can influence the structure and function of proteins through their unique side chains or R groups . The R group of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid, which includes a naphthyl ring, may confer unique properties.

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid is not well-studied. Amino acids can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid in laboratory settings are not well-documented due to limited research. The stability, degradation, and long-term effects on cellular function of amino acids can be influenced by various factors, including pH, temperature, and the presence of other molecules .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid in animal models have not been reported in the literature. The effects of amino acids can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid are not well-studied. Amino acids can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid within cells and tissues are not well-understood. Amino acids are typically transported across cell membranes through several mechanisms, including passive diffusion .

Subcellular Localization

The subcellular localization of 2-Amino-3-[(6-acetyl-2-naphthyl)amino]propanoic acid is not well-documented. Amino acids and their derivatives can be localized to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (??)-ANAP hydrochloride involves several steps. One common method starts with the preparation of nitroso-β-naphthol, which is then reduced to aminonaphthol using sodium hydrosulfite in an alkaline medium. The aminonaphthol is then precipitated as a hydrochloride salt by adding concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of (??)-ANAP hydrochloride typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white to yellow solid, which is then purified and dried .

Chemical Reactions Analysis

Types of Reactions

(??)-ANAP hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the fluorescent properties of the compound.

    Reduction: Reduction reactions can be employed to synthesize derivatives of (??)-ANAP hydrochloride.

    Substitution: Substitution reactions are often used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups that enhance the compound’s fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

  • L-dansylalanine
  • L-(7-hydroxycoumrin-4-yl)ethylglycine
  • Prodan analogs

Uniqueness

(??)-ANAP hydrochloride is unique due to its high sensitivity to environmental changes and its ability to be genetically encoded into proteins. This makes it a versatile tool for studying a wide range of biological processes at the molecular level. Compared to similar compounds, (??)-ANAP hydrochloride offers enhanced brightness and environmental sensitivity, making it particularly useful for fluorescence-based studies .

Properties

IUPAC Name

3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCXMNMUMGDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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